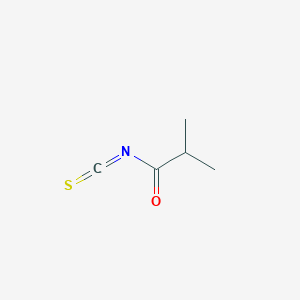

2-Methylpropanoyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropanoyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(2)5(7)6-3-8/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQHWLLLJQDSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Reactivity of Acyl Isothiocyanates with Nucleophiles

Executive Summary

Acyl isothiocyanates (AITCs) represent a class of high-energy "ambident" electrophiles characterized by the generic structure

This guide details the mechanistic underpinnings of AITC reactivity, provides validated protocols for their in situ generation, and outlines their application in synthesizing privileged heterocyclic scaffolds (e.g., 1,2,4-triazoles, quinazolinones) essential for medicinal chemistry.

Structural Basis of Reactivity

The reactivity of AITCs is defined by the conjugation between the carbonyl (

The "Push-Pull" Activation

The carbonyl group acts as a strong electron-withdrawing group (EWG), reducing electron density at the central isothiocyanate carbon (

-

Result: The

becomes highly electrophilic, reacting with nucleophiles -

Ambident Nature: While nucleophilic attack can theoretically occur at the carbonyl carbon or the isothiocyanate carbon, the isothiocyanate carbon is kinetically favored for soft and neutral nucleophiles (amines, hydrazines, thiols).

Stability and Hydrolysis

AITCs are moisture-sensitive.[1] In aqueous media, they undergo rapid hydrolysis:

Divergent Synthesis Pathways (Visualized)

The following diagram illustrates the core reactivity of AITCs, moving from generation to heterocycle formation.

Figure 1: Mechanistic divergence of Acyl Isothiocyanates showing generation, intermediate formation, and cyclization into bioactive heterocycles.[1]

Reactivity Profile by Nucleophile Class

Nitrogen Nucleophiles (Amines & Hydrazines)

This is the most robust application of AITCs.

-

Primary Amines: React instantaneously to form N-acyl-N'-substituted thioureas .[1]

-

Utility: These intermediates are precursors for intramolecular cyclization.

-

-

Hydrazines: React to form acyl thiosemicarbazides .

-

Critical Pathway: This is the primary route to 1,2,4-triazoles (see Section 5).[1]

-

Oxygen Nucleophiles (Alcohols)

Reaction with alcohols is significantly slower than with amines due to lower nucleophilicity.[1]

-

Conditions: Often requires a base (e.g., Et3N) or heat.[2]

-

Product: O-alkyl acylthiocarbamates .

-

Steric Constraint: Reactivity order is Primary > Secondary >> Tertiary alcohols.

Sulfur Nucleophiles (Thiols)[1]

-

Reversibility: Unlike amines, the reaction with thiols to form acyl dithiocarbamates is often reversible.[3]

-

pH Dependence:

-

pH 6–8: Favors dithiocarbamate formation.

-

pH > 9: If an amine is present, the thiol adduct can transfer the AITC moiety to the amine (trans-thiocarbamoylation).

-

Table 1: Comparative Reactivity of Nucleophiles with AITCs

| Nucleophile Class | Product Formed | Relative Rate | Key Condition |

| Primary Amine ( | Acyl Thiourea | Fast ( | No catalyst needed; exothermic.[1] |

| Hydrazine ( | Acyl Thiosemicarbazide | Fast | Controlled temp ( |

| Alcohol ( | Acyl Thiocarbamate | Slow | Requires Base (Et3N) or Reflux.[1] |

| Thiol ( | Acyl Dithiocarbamate | Medium | Reversible; pH dependent stability.[1] |

Experimental Protocols

Protocol A: In Situ Generation and Conversion to Acyl Thiourea

This protocol avoids the isolation of the unstable AITC, maximizing yield and safety.

Materials:

-

Benzoyl chloride (1.0 eq)[1]

-

Ammonium thiocyanate (

) or KSCN (1.1 eq)[1] -

Polyethylene glycol-400 (PEG-400) (Catalytic, 0.05 eq) - Phase Transfer Catalyst[1]

-

Dichloromethane (DCM) or Acetone (dry)[1]

-

Aniline (1.0 eq)[1]

Step-by-Step:

-

Activation: In a round-bottom flask, suspend

in dry DCM. Add PEG-400.[1] -

Acylation: Add benzoyl chloride dropwise at room temperature. Stir for 30–60 minutes.

-

Checkpoint: The formation of a white precipitate (

) indicates the formation of Benzoyl Isothiocyanate.

-

-

Nucleophilic Attack: Cool the mixture to

. Add aniline dropwise (diluted in DCM) to control the exotherm.[1] -

Completion: Stir for 1 hour at room temperature.

-

Workup: Pour into ice water. The solid N-benzoyl-N'-phenylthiourea precipitates.[1] Filter, wash with water, and recrystallize from ethanol.

Protocol B: Synthesis of 1,2,4-Triazole-3-thiones

Targeting the privileged scaffold for antifungal/anticancer chemistry.[1]

-

Intermediate Synthesis: Follow Protocol A, but replace Aniline with Hydrazine Hydrate or a substituted hydrazine. Isolate the Acyl Thiosemicarbazide .

-

Cyclization (Basic): Dissolve the thiosemicarbazide in 2N NaOH.

-

Reflux: Heat at reflux for 2–4 hours.

-

Isolation: Cool and acidify with HCl to pH 3. The 1,2,4-triazole-3-thione will precipitate.[1][2]

High-Value Application: Heterocycle Synthesis

For drug discovery, AITCs are "linchpin" reagents. They serve as the 3-atom fragment (C-N-C) or 2-atom fragment (C-S) in cyclizations.[1]

The 1,2,4-Triazole Route

As detailed in Protocol B, the intramolecular attack of the hydrazine nitrogen onto the carbonyl carbon of the acyl group (loss of water) drives the formation of the triazole ring. This is a primary route for synthesizing analogues of fluconazole or itraconazole.

Quinazolinone Synthesis

Reaction of AITCs with Anthranilic Acid (2-aminobenzoic acid) yields 2-thioxoquinazolin-4-ones.[1]

-

Mechanism:

-

Amine of anthranilic acid attacks AITC

N-acyl thiourea intermediate.[1] -

Carboxylic acid (or ester) is attacked by the thiourea nitrogen.

-

Cyclization with loss of water/alcohol.

-

Figure 2: Synthesis of Quinazolinone scaffold from Anthranilic acid and AITC.[1]

References

-

BenchChem. (2025).[1] Reaction mechanism of acetyl isothiocyanate with primary amines.Link[1]

-

Elmore, D. T., & Ogle, J. R. (1958). Acyl isothiocyanates.[4][5][6][7][8][9] Part II. Reactions of aroyl isothiocyanates with amines and amino-acids. Journal of the Chemical Society.[6] Link[1]

-

Somal, G. (2015). Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates.[4][5][10] Arkivoc. Link

-

Mishra, A., et al. (2020).[11] Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface.[12] Link

-

MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.[1][13]Link[1]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cbijournal.com [cbijournal.com]

- 9. ftb.com.hr [ftb.com.hr]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

2-Methylpropanoyl isothiocyanate CAS number search

An In-Depth Technical Guide to 2-Methylpropanoyl Isothiocyanate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpropanoyl isothiocyanate, an exemplar of the acyl isothiocyanate class of reagents, offers a unique chemical scaffold for the synthesis of diverse heterocyclic systems and bioactive molecules. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and potential applications in contemporary drug discovery and development. By delving into the mechanistic underpinnings of its reactions and providing actionable experimental protocols, this document serves as a vital resource for researchers seeking to leverage the synthetic potential of acyl isothiocyanates.

Introduction: The Versatility of the Isothiocyanate Functional Group

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds characterized by the highly reactive isothiocyanate functional group.[1][2][3] This functional group's electrophilicity makes it a valuable synthon in organic chemistry, particularly for the construction of nitrogen and sulfur-containing heterocycles.[2][3] While naturally occurring isothiocyanates found in cruciferous vegetables have been investigated for their potential health benefits, synthetic isothiocyanates, especially acyl isothiocyanates, have garnered significant attention in medicinal chemistry for their role as versatile building blocks in the creation of novel therapeutic agents.[4][5]

2-Methylpropanoyl isothiocyanate, also known as isobutyryl isothiocyanate, combines the reactivity of the isothiocyanate group with the structural features of an isobutyryl moiety. The presence of the acyl group significantly influences the reactivity of the isothiocyanate, making it a subject of interest for targeted synthesis.

Synthesis of 2-Methylpropanoyl Isothiocyanate

The synthesis of acyl isothiocyanates like 2-methylpropanoyl isothiocyanate can be achieved through several reliable methods. The choice of method often depends on the starting materials' availability and the desired scale of the reaction. A common and effective approach involves the reaction of the corresponding acyl chloride with a thiocyanate salt.

Synthesis from 2-Methylpropanoyl Chloride

This method is predicated on the nucleophilic substitution of the chloride in 2-methylpropanoyl chloride (isobutyryl chloride) by the thiocyanate anion.

Experimental Protocol: Synthesis of 2-Methylpropanoyl Isothiocyanate

Materials:

-

2-Methylpropanoyl chloride (isobutyryl chloride)

-

Potassium thiocyanate (or sodium thiocyanate)

-

Anhydrous acetonitrile (or acetone)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add finely ground and dried potassium thiocyanate (1.2 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry.

-

Addition of Acyl Chloride: Slowly add 2-methylpropanoyl chloride (1.0 equivalent) to the stirring suspension at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride and appearance of the characteristic isothiocyanate peak around 2000-2100 cm⁻¹).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium chloride precipitate and wash it with a small amount of anhydrous acetonitrile.

-

Purification: The filtrate contains the desired 2-methylpropanoyl isothiocyanate. The solvent can be removed under reduced pressure. The crude product can be purified by vacuum distillation if necessary.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides and acyl isothiocyanates are sensitive to moisture and will hydrolyze. Therefore, anhydrous solvents and an inert atmosphere are crucial for a successful reaction.

-

Choice of Solvent: Acetonitrile or acetone are suitable solvents as they are polar enough to dissolve the reactants to some extent and are relatively inert under the reaction conditions.

-

Excess Thiocyanate Salt: Using a slight excess of the thiocyanate salt helps to drive the reaction to completion.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 2-Methylpropanoyl Isothiocyanate.

Core Reactivity and Mechanistic Insights

The reactivity of 2-methylpropanoyl isothiocyanate is dominated by the electrophilic carbon atom of the isothiocyanate group. This carbon is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. The adjacent acyl group modulates this reactivity.

Reactions with Nucleophiles

The general reaction of an acyl isothiocyanate with a nucleophile proceeds via an addition-elimination mechanism.

Diagram of the General Reaction Mechanism:

Caption: General mechanism of nucleophilic addition to an acyl isothiocyanate.

This reactivity is the foundation for the synthesis of a variety of heterocyclic compounds. For instance, reaction with hydrazines can lead to the formation of thiadiazoles or triazoles, while reaction with β-amino ketones can yield thiazoles.

Quantitative Data Summary Table:

| Nucleophile | Product Class | Potential Biological Activity |

| Primary Amines | N-Acyl-N'-alkyl/arylthioureas | Antimicrobial, Anticancer |

| Hydrazines | Acylthiosemicarbazides | Anticonvulsant, Antifungal |

| Amino Acids | Peptidyl Thioureas | Enzyme Inhibitors |

| o-Phenylenediamines | Benzimidazole Derivatives | Anthelmintic, Antiviral |

Applications in Drug Discovery and Development

The utility of 2-methylpropanoyl isothiocyanate in drug discovery stems from its ability to serve as a scaffold for generating libraries of compounds for high-throughput screening. The resulting acyl thiourea and heterocyclic derivatives are frequently found in biologically active molecules.

Synthesis of Bioactive Heterocycles

Acyl isothiocyanates are key intermediates in the synthesis of various five- and six-membered heterocyclic rings that form the core of many pharmaceutical agents.[6]

Experimental Protocol: Synthesis of a 1,3,4-Thiadiazole Derivative

Materials:

-

2-Methylpropanoyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Concentrated sulfuric acid

Procedure:

-

Thioemicarbazide Formation: Dissolve 2-methylpropanoyl isothiocyanate (1.0 equivalent) in ethanol. Slowly add hydrazine hydrate (1.0 equivalent) at room temperature. Stir for 1 hour. A precipitate of the corresponding acylthiosemicarbazide should form.

-

Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

-

Reaction: Heat the mixture to reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Role in Modulating Signaling Pathways

Isothiocyanate-derived compounds have been shown to modulate various cellular signaling pathways implicated in diseases such as cancer and inflammation. While specific studies on 2-methylpropanoyl isothiocyanate are limited, the broader class of isothiocyanates is known to interact with pathways like NF-κB and MAP kinase. The exploration of derivatives of 2-methylpropanoyl isothiocyanate could lead to the discovery of novel modulators of these pathways.

Diagram of a Potential Signaling Pathway Interaction:

Caption: Potential inhibition of the NF-κB signaling pathway by an isothiocyanate derivative.

Safety and Handling

Acyl isothiocyanates are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are lachrymatory and can be irritating to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Conclusion

2-Methylpropanoyl isothiocyanate represents a versatile and powerful building block in synthetic and medicinal chemistry. Its straightforward synthesis and predictable reactivity with a wide array of nucleophiles make it an ideal starting point for the generation of diverse molecular scaffolds. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this and other acyl isothiocyanates in the pursuit of novel therapeutic agents.

References

-

MDPI. (2022, September 14). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Facile synthesis of acyl chitosan isothiocyanates and their application to porphyrin-appended chitosan derivative. Retrieved from [Link]

-

NIST. (n.d.). Isobutyl isothiocyanate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

ResearchGate. (2015, June 4). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isobutyl isothiocyanate 1-isothiocyanato-2-methylpropane. Retrieved from [Link]

Sources

Part 1: The Core Chemistry of Acyl Isothiocyanates

An In-depth Technical Guide to the Chemistry and Application of the Acyl Isothiocyanate Functional Group

Acyl isothiocyanates are a highly versatile and reactive class of organic compounds characterized by an isothiocyanate group (-N=C=S) directly attached to a carbonyl moiety.[1] This unique structural arrangement imparts a rich and diverse chemistry, making them invaluable building blocks in organic synthesis, particularly for the construction of biologically significant heterocyclic molecules.[2][3] Their bifunctional nature, featuring both an acyl group and a heterocumulene system, provides multiple reaction pathways for chemists to explore.[4]

Electronic Structure and Enhanced Reactivity

The reactivity of acyl isothiocyanates is fundamentally governed by their electronic structure. The molecule possesses three primary active centers: the nucleophilic nitrogen atom and two highly electrophilic carbon atoms—one in the carbonyl group and the other in the thiocarbonyl group.[2] The potent electron-withdrawing effect of the adjacent acyl group dramatically increases the electrophilicity of the isothiocyanate carbon, making it significantly more susceptible to nucleophilic attack than its alkyl or aryl counterparts.[1][2]

This enhanced reactivity can be visualized through the resonance structures of the acyl isothiocyanate moiety, which illustrate the delocalization of electron density and the resulting partial positive charges on the carbon atoms.

Caption: Key resonance structures of acyl isothiocyanates.

The key reactive sites are therefore the carbonyl carbon and, more significantly, the central carbon of the N=C=S group, which serves as the primary target for a wide range of nucleophiles.[2]

Part 2: Synthesis of Acyl Isothiocyanates

The preparation of acyl isothiocyanates can be achieved through several synthetic routes, ranging from classical methods to more modern, efficient protocols.

Classical Synthesis from Acyl Chlorides

The most traditional and widely used method involves the reaction of an acyl chloride with an inorganic thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN). This reaction is typically performed in an anhydrous solvent like acetone or acetonitrile.

A significant advancement in this method is the use of phase-transfer catalysis (PTC), which offers an attractive alternative by allowing the reaction to proceed under milder conditions with improved yields, even in a biphasic system.[5]

This protocol is adapted from the phase-transfer catalysis method, which provides high yields under mild conditions.[5]

Materials:

-

Benzoyl chloride

-

Potassium thiocyanate (KSCN)

-

Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst

-

Benzene (or Toluene)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzoyl chloride (1 equivalent) in benzene to make a solution.

-

In a separate beaker, prepare an aqueous solution of potassium thiocyanate (e.g., 33% w/v).[5]

-

Add the aqueous KSCN solution to the flask containing the benzoyl chloride solution.

-

Add a catalytic amount of tetrabutylammonium bromide (e.g., 3 mol%).

-

Stir the biphasic mixture vigorously at room temperature for 2-3 hours.[5]

-

After the reaction is complete (monitored by TLC or IR spectroscopy, looking for the strong isothiocyanate peak around 1990-2000 cm⁻¹), transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with additional portions of benzene (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

The solvent is removed under reduced pressure to yield the crude benzoyl isothiocyanate, which can be purified by vacuum distillation.

Modern One-Pot Synthesis from Carboxylic Acids

More recent methodologies allow for the direct, one-step synthesis of acyl isothiocyanates from carboxylic acids, avoiding the need to first prepare the acyl chloride. One such mild and efficient method employs a mixed reagent system of trichloroisocyanuric acid (TCCA) and triphenylphosphine (TPP) at room temperature.[6] This approach is attractive due to the availability of reagents and a straightforward workup.[6]

| Method | Starting Material | Reagents | Conditions | Advantages | Disadvantages | Yield Range |

| Classical | Acyl Chloride | KSCN or NH₄SCN | Anhydrous, often requires heating | Well-established, readily available reagents | Requires acyl chloride precursor, may need harsh conditions | 40-85%[5] |

| Phase-Transfer | Acyl Chloride | KSCN, Phase-Transfer Catalyst | Room temperature, biphasic | High yields, mild conditions, faster reaction times | Requires a catalyst | 60-85%[5] |

| One-Pot | Carboxylic Acid | TCCA/TPP, NH₄SCN | Room temperature | Mild, avoids acyl chloride isolation, practical | Reagents may be more expensive | Good to Excellent[6] |

Part 3: Reactivity and Synthetic Applications

The synthetic utility of acyl isothiocyanates stems primarily from their reactions with nucleophiles, which can be followed by intramolecular cyclization to generate a vast array of heterocyclic compounds.[2][3]

Nucleophilic Addition to the Isothiocyanate Carbon

The reaction between an acyl isothiocyanate and a nucleophile is the cornerstone of its chemistry. Nitrogen nucleophiles, such as primary and secondary amines, are the most commonly used partners in these reactions.[2][3]

The reaction of an acyl isothiocyanate with a primary amine proceeds via a nucleophilic addition mechanism to efficiently form N-acyl-N'-substituted thioureas.[1] These thiourea derivatives are not just stable final products but also serve as crucial and versatile precursors for a multitude of biologically important heterocyclic systems.[1]

Caption: Nucleophilic addition of a primary amine to an acyl isothiocyanate.

This protocol is a general procedure for the synthesis of an N-acylthiourea derivative.[1]

Materials:

-

Acetyl isothiocyanate

-

4-methoxyaniline (p-anisidine)

-

Dry acetone or tetrahydrofuran (THF)

Procedure:

-

Dissolve 4-methoxyaniline (1 equivalent) in dry acetone in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add acetyl isothiocyanate (1 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

The product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure.

-

Collect the solid product by filtration, wash with cold solvent (acetone or ethanol), and dry under vacuum to yield the pure N-acetyl-N'-(4-methoxyphenyl)thiourea.

A Gateway to Privileged Heterocyclic Scaffolds

The true synthetic power of acyl isothiocyanates is realized when the initial nucleophilic addition is followed by a cyclization step. This strategy provides efficient access to five- and six-membered heterocycles that are prevalent in medicinal chemistry.[3][4]

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs.[4] A common and effective method for its synthesis is the Hantzsch-type reaction between an N-acylthiourea (generated in situ from an acyl isothiocyanate and an amine) and an α-haloketone.

Caption: A typical workflow for heterocycle synthesis from primary amines.

Other important five-membered heterocycles synthesized from acyl isothiocyanates include 1,2,4-triazoles (from reaction with hydrazines) and various thiadiazoles.[2][3] Six-membered rings, such as 1,3-oxazines and pyrimidinethiones, can also be accessed through reactions with appropriate nucleophiles like ethyl cyanoacetate or malononitrile.[7][8]

Part 4: Acyl Isothiocyanates in Drug Discovery

The heterocyclic systems readily synthesized from acyl isothiocyanates are central to modern drug discovery. The straightforward reactivity and the biological relevance of the resulting molecular scaffolds make acyl isothiocyanates an invaluable tool in the search for novel therapeutic agents.[4]

Bioactive Molecules and Privileged Scaffolds

Derivatives of acyl isothiocyanates exhibit a broad spectrum of pharmacological activities.[9] The thiourea, thiazole, and triazole motifs are particularly prominent in compounds with demonstrated therapeutic potential.

| Heterocyclic Scaffold | Example Biological Activity | Therapeutic Area | Reference |

| Acylthioureas | Antimicrobial, Antifungal, Antitumor | Infectious Disease, Oncology | [9] |

| Thiazoles | Anti-inflammatory, Anticancer | Inflammation, Oncology | [4] |

| 1,2,4-Triazoles | Antifungal, Anti-inflammatory | Infectious Disease, Inflammation | [3] |

| Thiadiazoles | Antimicrobial, Anticancer | Infectious Disease, Oncology | [2] |

| Pyrimidinethiones | Antibacterial | Infectious Disease | [7] |

Modulation of Cellular Signaling Pathways

The biological effects of these compounds are often exerted through the modulation of key cellular signaling pathways implicated in diseases like cancer and inflammation.[4] For instance, isothiocyanate-derived compounds can interact with cellular nucleophiles, such as cysteine residues in proteins, thereby altering their function and downstream signaling.[1] Thiazole derivatives synthesized from acetyl isothiocyanate have been shown to act as inhibitors of critical cancer-related pathways like PI3K/mTOR.[4]

Caption: Dual inhibition of the PI3K/mTOR signaling pathway by thiazole derivatives.

Part 5: Conclusion

Acyl isothiocyanates are more than just chemical curiosities; they are powerful and versatile reagents that bridge fundamental organic chemistry with applied medicinal chemistry. The electron-withdrawing acyl group endows them with unique and predictable reactivity, primarily centered on nucleophilic additions to the activated isothiocyanate carbon. This reactivity provides a direct and efficient entry into the synthesis of N-acylthioureas and, more importantly, a diverse catalog of heterocyclic scaffolds that are of profound interest to the pharmaceutical industry. For researchers and drug development professionals, a deep understanding of acyl isothiocyanate chemistry opens the door to the rational design and synthesis of novel molecular entities with the potential to become next-generation therapeutics.

Part 6: References

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc.

-

Discovering Novel Bioactive Compounds Using Acetyl Isothiocyanate: An In-depth Technical Guide. Benchchem.

-

(PDF) ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. ResearchGate.

-

Reaction mechanism of acetyl isothiocyanate with primary amines. Benchchem.

-

Phase Transfer Catalysis Preparation of Acyl Isothiocyanates. Marcel Dekker, Inc.

-

Direct and facile synthesis of acyl isothiocyanates from carboxylic acids using trichloroisocyanuric acid/triphenylphosphine system. ResearchGate.

-

REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVAT. Gordon and Breach Science.

-

REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Taylor & Francis Online.

-

Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview). ScienceRise: Pharmaceutical Science.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview) | ScienceRise: Pharmaceutical Science [journals.uran.ua]

An In-Depth Technical Guide to the Safe Handling and Scientific Context of Isobutyryl Isothiocyanate

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, reactivity, and core hazards of isobutyryl isothiocyanate. Moving beyond a standard Safety Data Sheet (SDS), this whitepaper provides a deeper scientific context to inform best laboratory practices and risk assessment.

Introduction to Isobutyryl Isothiocyanate

Isobutyryl isothiocyanate (IBITC), also known as 1-isothiocyanato-2-methylpropane, is an organic compound featuring a reactive isothiocyanate functional group attached to an isobutyl chain.[1] Its pungent, mustard-like odor is characteristic of this class of compounds.[1] In the realms of chemical synthesis and drug discovery, IBITC serves as a valuable building block and a subject of interest for its potential biological activities, which are common among isothiocyanates.[1][2] Its utility, however, is intrinsically linked to its significant chemical reactivity, which necessitates a thorough understanding of its hazard profile for safe manipulation.

Section 1: Chemical and Physical Identity

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These properties dictate appropriate storage conditions, predict its behavior in the event of a spill, and inform firefighting strategies.

| Property | Value | Source(s) |

| CAS Number | 591-82-2 | [3][4][5] |

| Molecular Formula | C₅H₉NS | [1][4] |

| Molecular Weight | 115.20 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [1][8] |

| Odor | Pungent, reminiscent of mustard or horseradish | [1] |

| Flash Point | 24 °C (75.2 °F) | [3][7] |

| Specific Gravity | ~0.935 - 0.945 @ 25°C | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water and prone to hydrolysis.[1][9] | |

| Vapor Pressure | 4.73 mmHg @ 25°C | [3] |

Section 2: Comprehensive Hazard Analysis

Isobutyryl isothiocyanate is a hazardous substance presenting a multi-faceted risk profile that includes flammability, corrosivity, and toxicity.[8] A clear understanding of each hazard is critical for mitigating exposure and preventing accidents.

-

High Flammability : With a flash point of 24°C, IBITC is a flammable liquid that can form explosive mixtures with air at or near room temperature.[7][8] Its vapors are heavier than air and may travel to a distant ignition source and flash back.[8] This property mandates storage in a designated flammables area and strict avoidance of ignition sources.[8]

-

Severe Corrosivity : The compound is classified as causing severe skin burns and eye damage.[6][8] This is not merely an irritant effect; it is a destructive process resulting from the chemical's high reactivity. The electrophilic carbon of the isothiocyanate group reacts readily with nucleophilic functional groups in biological tissues, such as amines and thiols on proteins, leading to cellular damage. This reactivity is also the reason for its moisture-sensitive nature, as it readily hydrolyzes.[8][9]

-

Acute Toxicity : IBITC is harmful if swallowed, in contact with skin, or inhaled.[8] Its vapor is a lachrymator, a substance that irritates the eyes and causes tearing, providing an immediate and potent warning of airborne exposure.[8] Systemic toxicity can occur following exposure through any route.

| Hazard Classification | GHS Statement | Source(s) |

| Flammable Liquids | H226: Flammable liquid and vapor | [6] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [6][8] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [6][8] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [6][8] |

| Acute Toxicity, Inhalation | Harmful if inhaled | [8] |

Section 3: Laboratory Best Practices: Handling and Storage

Given its hazard profile, a multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent protocols, is mandatory.

Engineering Controls

The primary defense against exposure to IBITC is to handle it within a certified chemical fume hood to control vapor and prevent inhalation.[8] The work area should be equipped with an accessible eyewash station and a safety shower.[10] Use of explosion-proof electrical and ventilation equipment is also recommended due to the high flammability of the compound.[11]

Personal Protective Equipment (PPE)

A standard laboratory coat is insufficient. A comprehensive PPE ensemble is required:

-

Eye/Face Protection : Wear chemical safety goggles and a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene, consulting manufacturer data for breakthrough times) and protective clothing to prevent any possibility of skin contact.[12]

-

Respiratory Protection : If there is a risk of exceeding exposure limits or if working outside a fume hood (which is strongly discouraged), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors must be used.[12]

Storage Protocol

-

Segregation : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

-

Incompatibility : Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, water, alcohols, and amines.[8][13] The moisture-sensitive nature of IBITC cannot be overstated; exposure to moist air or water can lead to degradation and pressure buildup in the container.[8]

-

Ignition Sources : The storage area must be free of heat, sparks, open flames, and any other potential sources of ignition.[8] Use only non-sparking tools when handling containers.[8]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is crucial to minimizing harm. All personnel handling IBITC must be trained on these procedures.

General Emergency Workflow

Caption: High-level emergency response workflow for incidents involving IBITC.

Detailed First-Aid Measures

Immediate action is paramount. Show the Safety Data Sheet to the attending medical professional.[8]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[8]

-

Inhalation : Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Fire and Spill Response

-

Spill Management : Evacuate personnel. Remove all ignition sources. Wearing full PPE, cover the spill with a non-combustible, inert absorbent material (e.g., sand, dry lime). Collect into a suitable, closed container for disposal.[8][14]

-

Firefighting : Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂) to extinguish.[8] Do not use a direct stream of water, as it may react with the material and spread the fire. Water spray may be used to cool closed containers.[8] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Section 5: The Science of Reactivity and Toxicology

The hazardous properties of IBITC are a direct consequence of the chemistry of the isothiocyanate functional group (–N=C=S).

The central carbon atom of the isothiocyanate group is highly electrophilic, making it a target for nucleophilic attack.[15] This reactivity is the basis for both its synthetic utility and its biological hazard. It readily reacts with water (hydrolysis), amines (forming thioureas), and thiols (forming dithiocarbamates).[16][17] Its corrosivity to skin and mucous membranes is due to its rapid reaction with nucleophilic groups on proteins and other biomolecules, leading to tissue damage.

Caption: Simplified reactivity profile of the isothiocyanate group with common nucleophiles.

This inherent reactivity is also what makes isothiocyanates interesting compounds in drug development, as they can covalently modify target proteins. However, this same reactivity demands the utmost respect and caution in a laboratory setting.

Section 6: Transportation and Disposal

-

Transportation : IBITC is regulated for transport. It falls under UN number UN3286, with the proper shipping name "Flammable liquid, toxic, corrosive, n.o.s. (Isobutyl isothiocyanate)". It is classified as Hazard Class 3 with subsidiary risks of 6.1 (toxic) and 8 (corrosive).[8]

-

Disposal : Waste material must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[8] Do not empty into drains.[8] Uncleaned containers should be treated as the product itself.

References

-

The Good Scents Company. isobutyl isothiocyanate 1-isothiocyanato-2-methylpropane. [Link]

-

Cole-Parmer. (2006). Material Safety Data Sheet - Butyl isothiocyanate. [Link]

-

National Institute of Standards and Technology (NIST). Isobutyl isothiocyanate. [Link]

-

National Institute of Standards and Technology (NIST). Isobutyl isothiocyanate. [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: ISOBUTYL ISOBUTYRATE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68960, Isobutyl isothiocyanate. [Link]

-

Global Chemie ASCC Limited. (2020). Safety Data Sheet: Isobutyl Isobutyrate. [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - Isobutyl isobutyrate, 99% (gc). [Link]

-

FooDB. Showing Compound Isobutyl isothiocyanate (FDB009641). [Link]

-

Airgas. (2017). SAFETY DATA SHEET: Isobutyraldehyde. [Link]

-

Augustin, J. (1987). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications. [Link]

-

ResearchGate. Isothiocyanate chemistry. [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

Sources

- 1. CAS 591-82-2: Isobutyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. isobutyl isothiocyanate, 591-82-2 [thegoodscentscompany.com]

- 4. Isobutyl isothiocyanate [webbook.nist.gov]

- 5. Isobutyl isothiocyanate [webbook.nist.gov]

- 6. Isobutyl isothiocyanate | C5H9NS | CID 68960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isobutyl isothiocyanate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Isobutyl Isothiocyanate , >97.0%(GC) , 591-82-2 - CookeChem [cookechem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. gcascc.com [gcascc.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. (PDF) Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions [academia.edu]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Acyl Thioureas using 2-Methylpropanoyl Isothiocyanate

Introduction: The Significance of N-Acyl Thioureas in Modern Chemistry

N-acyl thioureas represent a class of organic compounds of significant interest in medicinal chemistry and drug development.[1][2] The unique structural motif, featuring a carbonyl group adjacent to a thiourea functionality, imparts a rich chemical reactivity and a capacity for diverse biological activities. These compounds are recognized for a wide spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer effects.[1] Furthermore, their ability to act as versatile intermediates for the synthesis of various heterocyclic compounds makes them invaluable building blocks in the creation of novel molecular scaffolds for drug discovery.[1][3]

The synthesis of N-acyl thioureas is most commonly achieved through the reaction of an in-situ generated acyl isothiocyanate with a primary or secondary amine.[1][4] This application note provides a detailed, authoritative guide to the synthesis of N-acyl thioureas using 2-methylpropanoyl isothiocyanate (isobutyryl isothiocyanate), a readily accessible and reactive intermediate. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible synthesis.

Core Reaction Principles: A Mechanistic Overview

The synthesis of N-acyl thioureas from 2-methylpropanoyl isothiocyanate is a two-step process, typically performed in a "one-pot" fashion.

Step 1: In-Situ Formation of 2-Methylpropanoyl Isothiocyanate

The process begins with the reaction of 2-methylpropanoyl chloride (isobutyryl chloride) with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous aprotic solvent like acetone or acetonitrile.[4] The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of 2-methylpropanoyl isothiocyanate and a chloride salt precipitate (e.g., KCl), which is often removed by filtration.

Step 2: Nucleophilic Addition of an Amine

The highly electrophilic carbon atom of the isothiocyanate group in the generated 2-methylpropanoyl isothiocyanate is then susceptible to nucleophilic attack by a primary or secondary amine.[1] The lone pair of electrons on the nitrogen atom of the amine attacks the isothiocyanate carbon, leading to the formation of the N,N'-substituted acylthiourea product. This reaction is typically rapid and exothermic.

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the one-pot synthesis of N-acyl thioureas.

Experimental Protocols

The following protocols are provided as a comprehensive guide. It is imperative to conduct all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-(2-Methylpropanoyl)-N'-phenylthiourea

This protocol details the synthesis of a representative N-acyl thiourea using aniline as the amine nucleophile.

Materials:

-

2-Methylpropanoyl chloride (isobutyryl chloride), 98%

-

Potassium thiocyanate (KSCN), 99%, dried under vacuum

-

Aniline, 99.5%, freshly distilled

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filtration apparatus (Buchner funnel)

-

Ice bath

Procedure:

-

Preparation of 2-Methylpropanoyl Isothiocyanate (in situ):

-

To a 250 mL round-bottom flask containing a magnetic stir bar, add potassium thiocyanate (1.0 g, 10.3 mmol).

-

Add 50 mL of anhydrous acetone to the flask and stir the suspension.

-

In a dropping funnel, place 2-methylpropanoyl chloride (1.07 g, 10.0 mmol) dissolved in 10 mL of anhydrous acetone.

-

Add the 2-methylpropanoyl chloride solution dropwise to the stirring suspension of KSCN over 15-20 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 30 minutes. This ensures the complete formation of the isothiocyanate.[4] A white precipitate of potassium chloride will form.

-

-

Synthesis of N-(2-Methylpropanoyl)-N'-phenylthiourea:

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, dissolve aniline (0.93 g, 10.0 mmol) in 20 mL of anhydrous acetone.

-

Add the aniline solution dropwise to the reaction mixture containing the in-situ generated 2-methylpropanoyl isothiocyanate. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 3:1).

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring.

-

A solid precipitate of the N-acyl thiourea will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product thoroughly with cold water to remove any remaining salts.

-

Dry the product under vacuum. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Expected Yield: 70-85%

Characterization:

-

¹H NMR (DMSO-d₆): The expected signals would include two singlets for the NH protons (around δ 11-12 ppm), aromatic protons from the phenyl group (δ 7.2-7.6 ppm), a septet for the CH proton of the isobutyryl group, and a doublet for the two CH₃ groups of the isobutyryl moiety. The NH protons often appear as broad singlets.[1]

-

IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1680-1700 cm⁻¹), and C=S stretching (around 1300-1350 cm⁻¹).

Protocol 2: General Procedure for the Synthesis of a Library of N-(2-Methylpropanoyl) Thioureas

This general protocol can be adapted for the synthesis of a variety of N-acyl thioureas by substituting different primary and secondary amines.

Caption: Step-by-step experimental workflow for N-acyl thiourea synthesis.

Procedure:

-

Follow step 1 from Protocol 1 to generate the 2-methylpropanoyl isothiocyanate in situ (10.0 mmol scale).

-

Dissolve the desired primary or secondary amine (10.0 mmol) in 20 mL of anhydrous acetone.

-

Follow steps 2 and 3 from Protocol 1 for the reaction, work-up, and purification.

Data Summary Table:

The following table provides representative data for the synthesis of N-(2-methylpropanoyl) thioureas with different amines, illustrating the versatility of the method.

| Amine | Product Name | Typical Yield (%) | Melting Point (°C) |

| Aniline | N-(2-Methylpropanoyl)-N'-phenylthiourea | 82 | 115-117 |

| 4-Chloroaniline | N-(2-Methylpropanoyl)-N'-(4-chlorophenyl)thiourea | 85 | 148-150 |

| Benzylamine | N-(2-Methylpropanoyl)-N'-benzylthiourea | 78 | 98-100 |

| Cyclohexylamine | N-(2-Methylpropanoyl)-N'-cyclohexylthiourea | 75 | 130-132 |

Note: Yields and melting points are illustrative and may vary depending on the specific reaction conditions and purity of reagents.

Trustworthiness and Self-Validation

The successful synthesis of the target N-acyl thiourea can be validated through a combination of physical and spectroscopic methods:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests the purity of the product.

-

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: This is a crucial tool for structural confirmation. The integration of the signals should correspond to the number of protons in the molecule. The characteristic splitting patterns for the isobutyryl group (a septet and a doublet) and the aromatic/aliphatic protons of the amine moiety provide definitive evidence of the product's structure.

-

¹³C NMR Spectroscopy: The presence of signals corresponding to the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) further confirms the formation of the N-acyl thiourea.

-

Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for N-H, C=O, and C=S bonds provides functional group information consistent with the target structure.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.

-

Conclusion

The synthesis of N-acyl thioureas using 2-methylpropanoyl isothiocyanate is a robust and versatile method for generating a diverse range of compounds with significant potential in drug discovery and development. The protocols outlined in this application note, grounded in established chemical principles, provide a reliable framework for researchers to synthesize these valuable molecules. By understanding the underlying reaction mechanism and employing rigorous characterization techniques, scientists can confidently prepare and validate novel N-acyl thiourea derivatives for further investigation.

References

-

Kent, R. E., & McElvain, S. M. (n.d.). Isobutyryl chloride. Organic Syntheses Procedure. Retrieved from [Link]

-

Găman, A.-M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(9), 3751. [Link]

-

Khan, M. S., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–998. [Link]

-

Yamin, B. M., et al. (2015). Synthesis and Spectroscopic Studies of Alkyl Substituted Thiourea Derivatives Towards the Selected Antibacterial Activities. ResearchGate. [Link]

-

Katritzky, A. R., et al. (2002). Solid-Phase Synthesis of N,N-Disubstituted S,N'-Diarylisothioureas: Facile Exchange Reactions of Isocyanates. The Journal of Organic Chemistry, 67(15), 5221–5226. [Link]

-

Georgieva, M., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(20), 4906. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Isobutyryl-thiourea. PubChem. Retrieved from [Link]

-

Abosadiya, H. M. A., et al. (2018). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. European Journal of Chemistry, 9(4), 312-318. [Link]

-

Kadir, M. A., et al. (2012). N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1129. [Link]

Sources

Solvent selection for 2-methylpropanoyl isothiocyanate preparation

Application Note: Optimizing Solvation Strategies for the Synthesis of 2-Methylpropanoyl Isothiocyanate

Part 1: Executive Summary

The synthesis of 2-methylpropanoyl isothiocyanate (isobutyryl isothiocyanate) is a pivotal transformation in the generation of acyl thiourea scaffolds, which are high-value intermediates in drug discovery (e.g., for anticonvulsant and antiviral candidates).

The core challenge in this synthesis is not the bond formation itself, but the separation of the inorganic salt byproduct (typically KCl or NH₄Cl) from the moisture-sensitive acyl isothiocyanate.

This guide challenges the "one-solvent-fits-all" approach. We demonstrate that anhydrous acetone is the superior solvent system for laboratory-scale isolation due to its ability to drive the reaction forward via the precipitation of chloride salts, simplifying downstream processing. Conversely, we present a Phase Transfer Catalysis (PTC) protocol using Dichloromethane (DCM) for scenarios where strict anhydrous conditions are difficult to maintain.

Part 2: Mechanistic Insight & Solvent Logic

The Reaction Pathway

The synthesis involves a nucleophilic substitution where the thiocyanate anion (

The Solvation Paradox

The reaction efficiency relies on a delicate solubility balance:

-

Reactant Solubility: The solvent must dissolve the thiocyanate salt (ionic) and the acyl chloride (organic).

-

Product Stability: The solvent must be inert to the highly reactive acyl isothiocyanate (no alcohols, amines, or water).

-

Byproduct Rejection: Ideally, the solvent should precipitate the chloride byproduct to drive the equilibrium forward (Le Chatelier’s principle) and simplify filtration.

Solvent Selection Matrix

| Solvent | Polarity ( | SCN Solubility | Chloride Solubility | Suitability | Verdict |

| Acetone | 20.7 | High | Very Low | Ideal | Recommended. Promotes rapid reaction via salt precipitation. |

| Acetonitrile | 37.5 | High | Moderate | Good | Secondary. Harder to remove salt completely; requires aqueous workup (risky). |

| DCM | 8.93 | Negligible | Negligible | Poor (Alone) | PTC Only. Requires PEG-400 or TBAI catalyst. Good for scale-up. |

| Toluene | 2.38 | None | None | Poor | Not Recommended without aggressive catalysis. |

Part 3: Visualization of Workflows

Figure 1: Reaction Mechanism & Solvent Influence

Caption: Acetone promotes the reaction by dissolving NH₄SCN while precipitating the NH₄Cl byproduct.

Part 4: Experimental Protocols

Protocol A: The Anhydrous Acetone Method (Standard)

Best for: High purity isolation, laboratory scale (1–50g).

Reagents:

-

Isobutyryl Chloride (1.0 equiv)

-

Ammonium Thiocyanate (1.1 equiv) – Must be dried in a vacuum oven at 60°C for 4 hours prior to use.

-

Acetone (Anhydrous, stored over molecular sieves).

Step-by-Step Procedure:

-

System Prep: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

). -

Solvation: Add dried Ammonium Thiocyanate (1.1 equiv) to the flask. Add anhydrous Acetone (approx. 5 mL per gram of chloride). Stir vigorously. Note: The salt may not dissolve completely immediately.

-

Addition: Cool the suspension to 0–5°C using an ice bath. Add Isobutyryl Chloride (1.0 equiv) dropwise via the addition funnel over 20 minutes.

-

Observation: The solution will turn cloudy/white as

precipitates.

-

-

Reaction: Allow the mixture to warm to room temperature and reflux gently (approx. 56°C) for 45–60 minutes.

-

QC Check: Spot an aliquot on TLC or check IR. Disappearance of Acid Chloride peak (~1800 cm⁻¹) indicates completion.

-

-

Filtration (Critical): Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel (porosity M) or a Celite pad under

atmosphere to remove the -

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

-

Result: A yellow/orange oil.

-

-

Purification: Distill the residue under vacuum.

-

Target: Collect the fraction boiling at 60–65°C @ 15 mmHg (approximate, varies by vacuum).

-

Protocol B: The Phase Transfer Catalysis (PTC) Method

Best for: Larger scales or when strictly anhydrous acetone is unavailable.

Reagents:

-

Isobutyryl Chloride (1.0 equiv)

-

Potassium Thiocyanate (KSCN) (1.2 equiv)

-

Dichloromethane (DCM)

-

Catalyst: PEG-400 (3 mol%) or Tetrabutylammonium bromide (TBAB) (1 mol%).

Step-by-Step Procedure:

-

Setup: Dissolve KSCN and the catalyst in DCM.

-

Addition: Add Isobutyryl Chloride dropwise at room temperature.

-

Reaction: Stir vigorously for 2–4 hours. The solid phase will change appearance (KSCN to KCl), but remain suspended.

-

Workup: Filter off the inorganic salts.

-

Evaporation: Remove DCM under reduced pressure.

-

Purification: Vacuum distillation (as above).

Figure 2: Experimental Workflow (Acetone Method)

Caption: Step-by-step isolation workflow ensuring salt removal before thermal purification.

Part 5: Characterization & Quality Control

Confirming the identity of 2-methylpropanoyl isothiocyanate is critical, as thermal rearrangement to the thiocyanate isomer (R-S-C≡N) is possible, though rare for acyl species.

| Method | Characteristic Signal | Interpretation |

| FT-IR | 1960–1990 cm⁻¹ (Broad, Strong) | Diagnostic -N=C=S stretch. (Acyl chlorides appear ~1800 cm⁻¹; Thiocyanates ~2150 cm⁻¹ sharp). |

| ¹H NMR | Isopropyl group signature. Downfield shift of CH compared to starting chloride. | |

| ¹³C NMR | ~165-170 ppm (C=O), ~145 ppm (NCS) | Carbonyl and Isothiocyanate carbons. |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acyl Chloride | Ensure Acetone is dried over 3Å Molecular Sieves. |

| Product Solidifies | Polymerization | Store product at -20°C under Argon immediately after distillation. |

| IR Peak at 2150 cm⁻¹ | Isomerization to Thiocyanate | Reaction temperature too high; keep reflux gentle and distillation under high vacuum. |

Part 6: References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General methods for acyl isothiocyanates).

-

Reeves, W. P.; Simmons, A.; Rudis, J. A. "Phase Transfer Catalysis Preparation of Acyl Isothiocyanates." Synthetic Communications, 1981 , 11(10), 781–785. Link

-

Douglass, I. B.; Dains, F. B. "The Preparation of Certain Acyl Isothiocyanates." Journal of the American Chemical Society, 1934 , 56(3), 719–721. (Foundational chemistry of acyl chlorides and thiocyanates).

-

Katritzky, A. R.; et al. "Efficient Synthesis of Acyl Isothiocyanates." Journal of Organic Chemistry, 2004 , 69, 9313. (Modern optimization of isothiocyanate synthesis).

Application Note: Synthesis of 2-Methylpropanoyl Isothiocyanate from 2-Methylpropanoyl Chloride

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-methylpropanoyl isothiocyanate from 2-methylpropanoyl chloride (isobutyryl chloride). Acyl isothiocyanates are highly valuable reactive intermediates in organic synthesis, serving as essential building blocks for a diverse range of nitrogen- and sulfur-containing heterocycles with significant applications in pharmaceutical and agrochemical research.[1] This document details the underlying chemical principles, a step-by-step experimental protocol, safety and handling procedures, and methods for analytical characterization. The content is designed for researchers, chemists, and professionals in drug development seeking a reliable and well-documented synthetic method.

Introduction and Scientific Background

Acyl isothiocyanates are a class of organic compounds characterized by the functional group -C(=O)N=C=S. The strong electron-withdrawing nature of the acyl group renders the isothiocyanate carbon highly electrophilic, making these molecules potent and versatile reagents for nucleophilic addition reactions.[1] They are frequently employed in the synthesis of N-acylthioureas, which are key precursors to a multitude of biologically active heterocyclic systems.[1][2]

The standard and most direct method for preparing acyl isothiocyanates is the reaction of a corresponding acyl chloride with a thiocyanate salt.[3][4] This reaction proceeds via a nucleophilic substitution mechanism where the thiocyanate anion (SCN⁻) displaces the chloride from the acyl chloride.

Mechanism Insight: The thiocyanate ion is an ambident nucleophile, meaning it can attack via the sulfur or the nitrogen atom. Attack by the sulfur atom initially forms an acyl thiocyanate (R-CO-SCN), which is generally unstable and rapidly rearranges to the more thermodynamically stable acyl isothiocyanate (R-CO-NCS) isomer.[3] For most acyl halides, the isothiocyanate is the exclusively isolated product.[3]

The choice of thiocyanate salt (e.g., potassium, sodium, or ammonium thiocyanate) and solvent are critical parameters that influence reaction rate and yield. Anhydrous aprotic solvents like acetonitrile or acetone are preferred to prevent the hydrolysis of the highly reactive acyl chloride and the isothiocyanate product.[4][5] Potassium thiocyanate (KSCN) is often favored due to its good solubility in common organic solvents and reactivity.[5]

Experimental Protocol: Synthesis of 2-Methylpropanoyl Isothiocyanate

This protocol describes the synthesis of 2-methylpropanoyl isothiocyanate on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 2-Methylpropanoyl chloride (Isobutyryl chloride) | Synthesis Grade (≥99.0%) | e.g., Sigma-Aldrich | 79-30-1 |

| Potassium thiocyanate (KSCN) | Anhydrous (≥99%) | e.g., Loba Chemie | 333-20-0 |

| Acetonitrile (CH₃CN) | Anhydrous (≤50 ppm H₂O) | e.g., Sigma-Aldrich | 75-05-8 |

| Diethyl ether | Anhydrous | e.g., Fisher Scientific | 60-29-7 |

| Magnesium sulfate (MgSO₄) | Anhydrous | e.g., Sigma-Aldrich | 7487-88-9 |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Thermometer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow Diagram

The overall experimental workflow is depicted below.

Sources

Application Notes and Protocols for the Synthesis of 2-Amino-1,3,4-thiadiazoles using Isobutyryl Isothiocyanate

Introduction: The Versatile 2-Amino-1,3,4-thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, recognized for its remarkable bioisosteric resemblance to pyrimidines and its ability to engage with a wide array of biological targets.[1] This heterocycle is a key pharmacophore in numerous FDA-approved drugs.[1] Among its derivatives, the 2-amino-1,3,4-thiadiazole moiety stands out as a particularly privileged scaffold, underpinning compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The reactivity of the amino group provides a convenient handle for further derivatization, making it an ideal starting point for the development of novel therapeutic agents.[2] This guide provides a comprehensive overview and a detailed protocol for the synthesis of a model 2-amino-1,3,4-thiadiazole derivative using isobutyryl isothiocyanate, a route that offers a straightforward and efficient entry into this important class of compounds.

Reaction Principle and Mechanism

The synthesis of 2-amino-1,3,4-thiadiazoles from isobutyryl isothiocyanate proceeds via a two-step sequence involving the initial formation of an N-acylthiosemicarbazide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration.

Step 1: Formation of the N-Isobutyrylthiosemicarbazide Intermediate

The synthesis commences with the nucleophilic addition of a hydrazine derivative, such as thiosemicarbazide, to the electrophilic carbon of the isothiocyanate group of isobutyryl isothiocyanate. The lone pair of electrons on the terminal nitrogen of thiosemicarbazide attacks the central carbon of the isothiocyanate, leading to the formation of a transient tetrahedral intermediate. This intermediate then rearranges to yield the stable 1-isobutyryl-4-aminothiobiuret (an N-acylthiosemicarbazide derivative).

Step 2: Acid-Catalyzed Cyclization and Dehydration

The subsequent and crucial step is the acid-catalyzed intramolecular cyclization of the N-isobutyrylthiosemicarbazide intermediate. Under acidic conditions, the carbonyl oxygen of the isobutyryl group is protonated, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the sulfur atom of the thiourea moiety onto the activated carbonyl carbon. This intramolecular reaction forms a five-membered ring intermediate. The final step involves the elimination of a molecule of water (dehydration) to afford the aromatic and stable 2-(isobutyrylamino)-5-amino-1,3,4-thiadiazole. The acidic medium is crucial as it facilitates both the activation of the carbonyl group and the subsequent dehydration step.[3]

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanistic pathway for the synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide.

Caption: Proposed reaction mechanism for the synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide.

Experimental Protocol: Synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide

This protocol details a representative procedure for the synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide.

Materials and Reagents:

-

Isobutyryl chloride

-

Potassium thiocyanate (KSCN)

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetone (anhydrous)

-

Ethanol

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Procedure:

Part A: In situ preparation of Isobutyryl Isothiocyanate

-

To a stirred solution of potassium thiocyanate (1.0 eq) in anhydrous acetone, add isobutyryl chloride (1.0 eq) dropwise at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The formation of a white precipitate (KCl) will be observed.

-

The resulting solution of isobutyryl isothiocyanate is used directly in the next step without isolation.

Part B: Synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide

-

To the freshly prepared solution of isobutyryl isothiocyanate from Part A, add thiosemicarbazide (1.0 eq) portion-wise at room temperature.

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC (a suitable mobile phase would be ethyl acetate/hexane, e.g., 1:1).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated KCl.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-isobutyrylthiosemicarbazide intermediate.

-

To the crude intermediate, add concentrated sulfuric acid (5-10 equivalents) cautiously while cooling in an ice bath.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Data Presentation: Expected Results and Characterization

The following table summarizes the expected data for the synthesized N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide. The characterization data is based on typical values for analogous 2-acylamino-1,3,4-thiadiazole derivatives.[3][5]

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Yield | 60-80% |

| Melting Point | >200 °C (decomposes) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~11.5 (s, 1H, -NHCO-), ~7.2 (s, 2H, -NH₂), ~2.8 (sept, 1H, -CH-), ~1.1 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~175 (-C=O), ~168 (C2-thiadiazole), ~155 (C5-thiadiazole), ~35 (-CH-), ~19 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1680 (C=O stretching), ~1620 (C=N stretching) |

| Mass Spec (m/z) | Expected [M+H]⁺ at approximately 187.06 |

Experimental Workflow Diagram

The overall experimental workflow is depicted in the following diagram.

Caption: A streamlined workflow for the synthesis and characterization of the target compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through in-process monitoring and final product characterization.

-

Reaction Monitoring: The progress of both the intermediate formation and the final cyclization can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of the product spot provide a reliable indication of reaction completion, preventing premature work-up or unnecessary heating.

-

Purification: The purification of the final product via recrystallization or column chromatography ensures the removal of unreacted starting materials, by-products, and residual acid. The purity can be assessed by TLC, which should show a single spot for the final compound.

-

Structural Confirmation: The identity and purity of the synthesized N-(5-amino-1,3,4-thiadiazol-2-yl)isobutyramide must be confirmed by a combination of spectroscopic techniques. ¹H NMR and ¹³C NMR will confirm the presence of all expected functional groups and the overall carbon-hydrogen framework. IR spectroscopy will verify the presence of key functional groups such as N-H, C=O, and C=N. Mass spectrometry will confirm the molecular weight of the target compound. Agreement between the expected and observed data from these techniques provides a high degree of confidence in the successful synthesis of the desired product.

References

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545. [Link]

-

Loghmani-Khouzani, H., Sadeghi, R., & Moshkelgosha, R. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Magnetic Resonance in Chemistry, 45(11), 945-950. [Link]

-

Thorat, S. M., Koul, S., Kote, S., & Bhat, R. G. (2023). Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer. Bioorganic & Medicinal Chemistry, 84, 117267. [Link]

-

Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., ... & Chang, J. (2015). Synthesis of 2-amino-1, 3, 4-oxadiazoles and 2-amino-1, 3, 4-thiadiazoles via sequential condensation and I2-mediated oxidative CO/CS bond formation. The Journal of organic chemistry, 80(3), 1018-1024. [Link]

-

Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 209. [Link]

-

Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone-a biologically active scaffold. European journal of medicinal chemistry, 43(5), 897-905. [Link]

-

Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1, 3, 4-thiadiazol-2-yl) cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10411. [Link]

-

Kapustian, L. M., Pokhodylo, N. T., Matiichuk, V. S., & Obushak, M. D. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]

-

Shaikh, J., Khan, F., Sangshetti, J., & Shinde, D. (2016). Synthesis and biological evaluation of some synthesized N-substituted 1, 3, 4 thiadiazole derivatives by using in-vitro model. Int J ChemTech Res, 9, 39-47. [Link]

-

Cami, G. E., de Arellano, M. R., Fustero, S., & Pedregosa, J. C. (2006). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(n-substituted)-sulfonamides cristals. Journal of the Chilean Chemical Society, 51(3), 957-961. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Solid-Phase Synthesis Applications of 2-Methylpropanoyl Isothiocyanate

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 2-methylpropanoyl isothiocyanate in solid-phase synthesis (SPS). Acyl isothiocyanates are exceptionally versatile electrophilic intermediates, and the 2-methylpropanoyl (isobutyryl) moiety offers a unique combination of steric and electronic properties for the construction of diverse small molecule libraries.[1] This guide details the principles, step-by-step protocols, and mechanistic rationale for the synthesis of N-acylthioureas and their subsequent transformation into heterocyclic scaffolds, such as 2-aminothiazoles, on a solid support.

Introduction: The Utility of Acyl Isothiocyanates in Solid-Phase Synthesis